molecular formula C26H22N2O4 B11569622 2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569622
M. Wt: 426.5 g/mol
InChI Key: IOVGVXPIQFBBJN-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 5-methylpyridin-2-yl group at position 2 and a 4-propoxyphenyl group at position 1 (Fig. 1). Its molecular formula is C24H18N2O5, with an average mass of 414.417 g/mol and a monoisotopic mass of 414.121572 g/mol . This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

While its specific biological activity remains under investigation, analogs of this scaffold have demonstrated antiviral and immunomodulatory properties, positioning it as a candidate for drug discovery .

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O4/c1-3-14-31-18-11-9-17(10-12-18)23-22-24(29)19-6-4-5-7-20(19)32-25(22)26(30)28(23)21-13-8-16(2)15-27-21/h4-13,15,23H,3,14H2,1-2H3

InChI Key

IOVGVXPIQFBBJN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core chromeno-pyrrole structure, followed by the introduction of the methylpyridinyl and propoxyphenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like anti-inflammatory or anticancer treatments.

    Industry: It could be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : Position 1 tolerates diverse aryl groups (e.g., fluorophenyl, propoxyphenyl), while Position 2 accommodates heteroaryl (thiadiazolyl, pyridinyl) or alkyl chains (hydroxyethyl, benzyl) .
  • Synthetic Efficiency : The target compound benefits from a scalable one-pot method with yields up to 86%, outperforming early analogs like 4{1–1-16} (24% yield in initial trials) .
  • Bioactivity Correlations : The thiadiazolyl group in AV-C is critical for TRIF pathway activation, whereas the pyridinyl group in the target compound may offer distinct binding profiles .

Antiviral Activity

  • AV-C : Induces interferon-associated responses, suppressing Zika virus replication at 10 µM (7.5-fold LUC reduction; P < 0.001 vs. DMSO) . Dose-dependent activity suggests TRIF pathway specificity.

Physicochemical Properties

  • Solubility : The 5-methylpyridin-2-yl group may improve aqueous solubility relative to AV-C’s thiadiazolyl moiety due to pyridine’s hydrogen-bonding capacity .

Biological Activity

The compound 2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of chromeno[2,3-c]pyrrole derivatives typically involves multi-component reactions. Recent studies have successfully synthesized a variety of these compounds with high yields and purity. For instance, a one-pot multicomponent procedure involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates and aryl aldehydes has been reported to yield over 220 variants with a success rate exceeding 90% . The structural framework of the compound allows for significant modifications that can enhance biological activity.

Antioxidant Activity

Chromeno[2,3-c]pyrroles have been shown to exhibit antioxidant properties , which are crucial for combating oxidative stress-related diseases. The antioxidant activity is often assessed using various in vitro assays that measure the ability of compounds to scavenge free radicals .

Antiproliferative Effects

Research indicates that derivatives of chromeno[2,3-c]pyrrole can possess significant antiproliferative effects against various cancer cell lines. For example, one study assessed the cytotoxicity of synthesized hydrazones derived from pyrrole and found that some exhibited strong antiproliferative activity against melanoma cells (IC50 = 44.63 ± 3.51 μM) . This suggests that similar derivatives may be effective against other tumor types.

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells and the modulation of cell cycle progression. The ability to cause cell cycle arrest in specific phases has been documented, contributing to their potential as anticancer agents .

Case Studies

  • Study on Anticancer Activity : A study focused on a series of pyrrole derivatives, including those structurally related to our compound of interest, demonstrated selective cytotoxicity towards human melanoma cells while showing low toxicity in normal fibroblast cells (BALB 3T3) .
  • Antioxidant Properties : Another investigation highlighted the antioxidant capabilities of chromeno-pyrrole derivatives, which were effective in reducing oxidative damage in cellular models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Chromeno[2,3-c]pyrrole derivative AAntiproliferative44.63
Chromeno[2,3-c]pyrrole derivative BAntioxidantN/A
Pyranonigrin A (related structure)Protease InhibitionN/A

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